Bcl-2-IN-2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

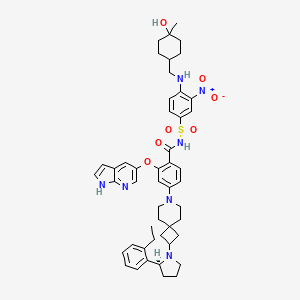

Bcl-2-IN-2 is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that plays a crucial role in regulating cell death by inhibiting the intrinsic pathway of apoptosis. Overexpression of BCL-2 is associated with various cancers, making it a significant target for cancer therapy. This compound is designed to bind to the BCL-2 protein, thereby promoting apoptosis in cancer cells.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bcl-2-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. One common synthetic route includes the following steps:

Formation of Intermediate A: This involves the reaction of a substituted aniline with a carboxylic acid derivative under acidic conditions to form an amide bond.

Cyclization to Intermediate B: Intermediate A undergoes cyclization in the presence of a dehydrating agent to form a heterocyclic compound.

Functionalization to Intermediate C: Intermediate B is further functionalized through halogenation or nitration reactions.

Final Coupling: Intermediate C is coupled with a suitable nucleophile under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated purification systems to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Bcl-2-IN-2 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Halogenated intermediates can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols are used under basic conditions.

Major Products

The major products formed from these reactions include various functionalized derivatives of this compound, which can be further explored for their biological activities.

Wissenschaftliche Forschungsanwendungen

Bcl-2-IN-2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a tool compound to study the structure-activity relationship of BCL-2 inhibitors.

Biology: Helps in understanding the role of BCL-2 in apoptosis and its regulation.

Medicine: Investigated as a potential therapeutic agent for treating cancers that overexpress BCL-2.

Industry: Used in the development of new anticancer drugs and in high-throughput screening assays.

Wirkmechanismus

Bcl-2-IN-2 exerts its effects by binding to the hydrophobic groove of the BCL-2 protein, thereby preventing the interaction between BCL-2 and pro-apoptotic proteins like BAX and BAK. This disruption leads to the activation of the intrinsic apoptotic pathway, resulting in the release of cytochrome c from the mitochondria and the activation of caspases, ultimately leading to cell death.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Venetoclax: A highly selective BCL-2 inhibitor used in the treatment of chronic lymphocytic leukemia and acute myeloid leukemia.

ABT-737: Another BCL-2 inhibitor that targets multiple BCL-2 family proteins.

Navitoclax: Targets both BCL-2 and BCL-xL, used in clinical trials for various cancers.

Uniqueness

Bcl-2-IN-2 is unique due to its specific binding affinity and selectivity for BCL-2, making it a valuable tool for studying the role of BCL-2 in apoptosis and for developing targeted cancer therapies.

Eigenschaften

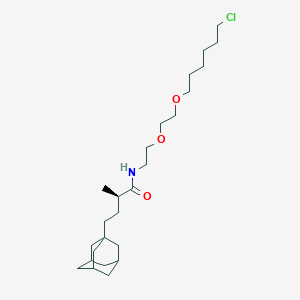

Molekularformel |

C48H57N7O7S |

|---|---|

Molekulargewicht |

876.1 g/mol |

IUPAC-Name |

4-[2-[(2S)-2-(2-ethylphenyl)pyrrolidin-1-yl]-7-azaspiro[3.5]nonan-7-yl]-N-[4-[(4-hydroxy-4-methylcyclohexyl)methylamino]-3-nitrophenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide |

InChI |

InChI=1S/C48H57N7O7S/c1-3-33-7-4-5-8-39(33)42-9-6-22-54(42)36-28-48(29-36)19-23-53(24-20-48)35-10-12-40(44(26-35)62-37-25-34-16-21-49-45(34)51-31-37)46(56)52-63(60,61)38-11-13-41(43(27-38)55(58)59)50-30-32-14-17-47(2,57)18-15-32/h4-5,7-8,10-13,16,21,25-27,31-32,36,42,50,57H,3,6,9,14-15,17-20,22-24,28-30H2,1-2H3,(H,49,51)(H,52,56)/t32?,42-,47?/m0/s1 |

InChI-Schlüssel |

DTVOZSGYTQLYFR-WBEVPWTISA-N |

Isomerische SMILES |

CCC1=CC=CC=C1[C@@H]2CCCN2C3CC4(C3)CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7CCC(CC7)(C)O)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9 |

Kanonische SMILES |

CCC1=CC=CC=C1C2CCCN2C3CC4(C3)CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7CCC(CC7)(C)O)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11930711.png)

![3-Azabicyclo[3.1.0]hexan-3-yl(5-((3-fluorophenyl)ethynyl)pyridin-2-yl)methanone](/img/structure/B11930720.png)

![2-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B11930738.png)

![N-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11930747.png)

![heptadecan-9-yl 7-[3-hydroxypropyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate](/img/structure/B11930756.png)

![Phenyl 5,6-bis(4-hydroxyphenyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-sulfonate](/img/structure/B11930764.png)